Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate
Description
Chemical Structure and Properties
tert-Butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate (CAS: 1250998-79-8) is a spirocyclic compound with a molecular formula of C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol . The structure features a spiro[3.6]decane core, where one ring contains a lactam (2-oxo) and an ether oxygen (6-oxa), while the other ring includes a tertiary amine (9-aza) protected by a tert-butyloxycarbonyl (Boc) group. This Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .
The compound’s spirocyclic architecture confers rigidity, which is advantageous in medicinal chemistry for mimicking bioactive conformations or restricting rotational freedom to improve target binding .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-4-5-17-9-13(8-14)6-10(15)7-13/h4-9H2,1-3H3 |
InChI Key |
NKDUIIIEUXPHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable lactam with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural Variations
a. tert-Butyl 1,3-dioxo-2,9-diazaspiro[4.5]decane-9-carboxylate (CAS: 1160246-76-3)
- Structure : Spiro[4.5]decane core with two carbonyl groups (1,3-dioxo) and two nitrogen atoms (2,9-diaza).
- Molecular Weight : 268.31 g/mol, higher than the original compound due to additional oxygen .
- The spiro[4.5] system offers slightly larger ring sizes, which may reduce steric strain compared to spiro[3.6] systems .
b. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4)
- Structure : Spiro[5.5]undecane core with a single carbonyl (9-oxo) and one nitrogen (3-aza).
- Molecular Weight : 267.36 g/mol.
- However, the lack of an ether oxygen (cf. 6-oxa in the original compound) may alter hydrogen-bonding capabilities .
c. tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate (CAS: 1251001-73-6)
- Structure : Similar spiro[3.6]decane core but with nitrogen positions shifted (1,9-diaza vs. 9-aza in the original compound).
- Implications : The altered nitrogen placement could affect basicity and hydrogen-bonding interactions, influencing reactivity in synthetic pathways or pharmacological activity .
Physicochemical and Functional Differences
Key Observations :
- Ring Size : Smaller spiro[3.6] systems (original compound and CAS 1251001-73-6) introduce greater steric strain, which may enhance reactivity in ring-opening reactions .
- Oxygen Content : Compounds with multiple oxo groups (e.g., CAS 1160246-76-3) exhibit higher polarity, impacting solubility and crystallization behavior .
- Hydrogen Bonding : The original compound’s 2-oxo and 6-oxa groups can act as hydrogen-bond acceptors, influencing crystal packing (as per Etter’s rules in ) and interactions with biological targets .
Biological Activity
Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the metabolism of endocannabinoids, which are lipid mediators involved in various physiological processes, including pain sensation, mood regulation, and appetite control. The inhibition of FAAH can lead to increased levels of endocannabinoids, suggesting therapeutic implications for conditions such as chronic pain and anxiety disorders.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by:
- Tert-butyl group : Enhances lipophilicity and may influence pharmacokinetics.
- Oxo group : Contributes to its reactivity and potential interactions with biological targets.
- Azaspiro structure : Provides a scaffold for further chemical modifications.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 1251006-25-3 |
| Purity | ≥95% |
The primary mechanism through which tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate exerts its biological activity is through the inhibition of FAAH. This inhibition results in elevated levels of endocannabinoids, which can modulate pain pathways and affect mood regulation. Research indicates that the compound's binding affinity to FAAH is significant, making it a promising candidate for drug development targeting cannabinoid receptors.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, various biochemical assays have been employed to determine its efficacy as a FAAH inhibitor:
- In Vitro Studies : These studies demonstrate that tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate effectively inhibits FAAH activity in cell-free systems.
- Binding Affinity : The compound shows a notable binding affinity to the FAAH enzyme, suggesting its potential as a lead compound for further drug development.
Case Studies
Several case studies have highlighted the therapeutic potential of FAAH inhibitors, including those based on the spirocyclic scaffold:
- Pain Management : In animal models, compounds similar to tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate have shown promise in reducing pain responses by enhancing endocannabinoid signaling.
- Anxiety Disorders : Preliminary studies suggest that FAAH inhibition may alleviate symptoms associated with anxiety by increasing anandamide levels, an endocannabinoid linked to mood regulation.
Comparative Analysis with Related Compounds
Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate shares structural similarities with other spirocyclic compounds that also act as FAAH inhibitors. The following table summarizes some notable comparisons:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Tert-butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane | Spirocyclic | Similar azaspiro structure; potential FAAH inhibitor |
| 1-Oxa-8-Azaspiro[4.5]decane | Spirocyclic | Exhibits FAAH inhibition; different ring size |
| Tert-butyl 2-(3-(tert-butyl)phenyl)-7-Azaspiro[3.5]nonane | Spirocyclic | Modulates monoacylglycerol lipase; structural diversity |
| Tert-butyl 6-Oxo-2-Azaspiro[3.3]heptane | Spirocyclic | Related to FAAH inhibition; different functional groups |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves functional group transformations of spirocyclic precursors. Key steps include:
- Oxidation : Use of oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxo groups at specific positions .
- Protection/Deprotection : The tert-butyl carbamate group is often introduced via Boc protection under anhydrous conditions to stabilize the amine during subsequent reactions .
- Cyclization : Acid- or base-catalyzed ring closure to form the spirocyclic framework. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to avoid side reactions .
- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, ethyl acetate/hexane gradients) is standard.
Q. How can researchers safely handle and store tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate in laboratory settings?
- Safety Protocol :
- Storage : Refrigerate at 2–8°C in tightly sealed containers to prevent moisture absorption and decomposition .
- PPE : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Use fume hoods for handling powders to avoid inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should be prioritized?
- Analytical Workflow :
- NMR : H NMR to confirm spirocyclic protons (δ 1.2–1.5 ppm for tert-butyl, δ 3.5–4.5 ppm for oxa/aza groups). C NMR for carbonyl (δ ~170 ppm) and quaternary carbons .
- IR : Stretching vibrations for C=O (~1650 cm) and ether C-O (~1100 cm) .
- HRMS : Exact mass validation (e.g., [M+H] for CHNO: calculated 294.158, observed 294.157) .
Advanced Research Questions
Q. How does the spirocyclic framework influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?
- Mechanistic Insight : The spirocyclic structure imposes steric constraints, directing nucleophilic attack to the less hindered oxa or aza positions. For example:
- Ring-Opening : Treatment with strong acids (e.g., HCl/dioxane) cleaves the oxa ring, yielding linear intermediates for further functionalization .
- Substitution : The tert-butyl group stabilizes the carbamate, but harsh conditions (e.g., TFA) are required for Boc deprotection without degrading the spiro system .
- Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to map reaction pathways and identify rate-determining steps.
Q. What strategies can resolve contradictions in biological activity data across different assays (e.g., binding affinity vs. cellular efficacy)?
- Data Analysis Framework :
- Binding Assays : Surface plasmon resonance (SPR) or ITC to measure direct target interactions. Compare with cellular assays (e.g., luciferase reporters) to assess membrane permeability and off-target effects .
- Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- SAR Strategy :
- Analog Synthesis : Modify the oxa/aza ring size (e.g., spiro[3.6] vs. spiro[4.5]) or substitute the tert-butyl group with alternative carbamates (e.g., benzyl, allyl) .
- Activity Cliffs : Compare analogs using similarity indices (e.g., Tanimoto coefficients >0.9) to pinpoint critical functional groups .
- Table: Key Analogs and Bioactivity
| Analog Structure | Similarity Index | IC (nM) |
|---|---|---|
| Spiro[3.6] with tert-butyl (parent) | 1.00 | 150 |
| Spiro[4.5] variant | 0.94 | 420 |
| Benzyl carbamate analog | 0.89 | 85 |
| Source: Structural and activity data from spirocyclic analogs . |
Q. What are the thermodynamic and kinetic stability profiles of this compound under varying pH and temperature conditions?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC. The compound is stable at pH 4–7 but hydrolyzes rapidly under acidic (pH <2) or basic (pH >8) conditions .
- Thermal Stability : DSC/TGA analysis shows decomposition onset at 180°C, making it unsuitable for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
